molecular formula C18H21N3O2S B4624782 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4624782
M. Wt: 343.4 g/mol
InChI Key: GFKWFMZYRRCOHK-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are often explored for their potential in synthesizing novel molecules with various applications, including medicinal chemistry. It appears to be a complex molecule with multiple functional groups and a unique structure, which makes it a candidate for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of similar bicyclic compounds, including imidazole and triazole derivatives, has been explored using reactions with acidic methyl halides, hydroxylamine O-sulfonic acid, and phenyl isocyanate, starting from N-cyanolactam 2-imines (Pätzel, Bohrisch, & Liebscher, 1991). This synthesis route indicates the possibility of constructing partially saturated bicyclic compounds, which may include structures similar to the one .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of multiple rings, including thiophene and isoxazole rings. This arrangement impacts the molecule's reactivity and interaction with other chemicals.

Chemical Reactions and Properties

The compound likely undergoes various chemical reactions due to its functional groups. For instance, compounds with similar structures have been shown to react with different chemical reagents, leading to a diversity of synthesized products, as seen in studies involving similar heterocyclic derivatives (Shams, Mohareb, Helal, & Mahmoud, 2010). The presence of cyano, thiophene, and isoxazole moieties offers various sites for chemical reactions.

Scientific Research Applications

Synthetic Chemistry and Methodologies

The synthesis of complex heterocyclic compounds often involves the construction of novel isoxazole and thieno[2,3-b]thiophene derivatives due to their potential applications in materials science and medicinal chemistry. For instance, the displacement reactions of α-chlorocycloalkanone oximes with sodium cyanide yield 3-aminocycloalka[c]-isoxazoles in excellent yields, showcasing the utility of these methods in synthesizing nitrogen-containing heterocycles (Ohno & Naruse, 1966). Furthermore, N-cyanolactam 2-imines serve as versatile NCNC building blocks for the synthesis of partially saturated bicyclic compounds, demonstrating the synthetic versatility of cyanolactams in constructing bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives (Pätzel et al., 1991).

Applications in Dyeing and Textile Finishing

A novel application area for thieno and isoxazole derivatives is in the synthesis of antimicrobial dyes and their precursors for textile finishing. A study synthesized polyfunctionalized acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems, which were evaluated for their antibacterial and antifungal activities. These compounds showed significant antimicrobial activity, indicating their potential use in dyeing and textile finishing processes to impart antimicrobial properties to fabrics (Shams et al., 2011).

Antitumor and Antimicrobial Evaluations

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to give 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been utilized to synthesize different heterocyclic derivatives, including thiophene, thiazole, pyrazole, and pyrimidine rings. These compounds were screened for their antiproliferative activity against human cancer cell lines, with several compounds exhibiting high inhibitory effects. This highlights the potential of these derivatives in the development of new antitumor agents (Shams et al., 2010).

properties

IUPAC Name

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-14-16(11(2)23-21-14)17(22)20-18-13(10-19)12-8-6-4-5-7-9-15(12)24-18/h3-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKWFMZYRRCOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

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